7-(3-甲氧基苯甲酰氨基)-3,4-二氢异喹啉-2(1H)-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .

Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzamic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds was analyzed using the B3LYP/6-311++G(d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .Chemical Reactions Analysis

Benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were obtained in yields of 43–50% for 2,3-Dimethoxybenzamides, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like N-Methylbenzamide have been analyzed . It is an off-white crystalline solid . It has been used as an important pesticide intermediate and acts as a potent PDE10A inhibitor .科学研究应用

Antioxidant Activity

Benzamide derivatives, which are structurally similar to your compound, have been found to exhibit antioxidant activity . They have been shown to effectively scavenge free radicals and chelate metals, which are key processes in antioxidant activity.

Antibacterial Activity

These compounds have also demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This suggests potential use in the development of new antibacterial drugs.

Antitumor Activity

Benzamide derivatives have been used in the development of potential antitumor agents . They have shown inhibitory effects on the proliferation of human cancer cell lines.

Aurora-B Kinase Inhibition

Some benzamide derivatives have been found to selectively inhibit Aurora-B kinase , a protein that plays a crucial role in cell division and is often overexpressed in various types of human tumors.

Fluorescent Probes

Benzamide derivatives have been used in the development of fluorescent probes . These probes can be used in various fields such as biomedical research, environmental monitoring, and food safety.

Amyloid Binding

Some benzamide-based fluorescent probes have been used as a selective amyloid binding dye . This has potential applications in the detection of diseases characterized by amyloid fibril formation, such as Alzheimer’s and Parkinson’s disease.

安全和危害

未来方向

属性

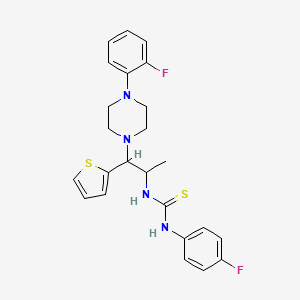

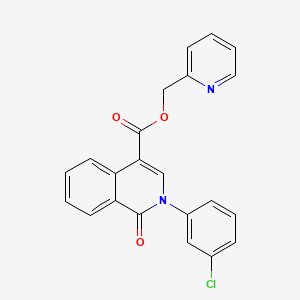

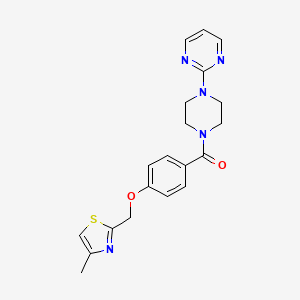

IUPAC Name |

methyl 7-[(3-methoxybenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-17-5-3-4-14(11-17)18(22)20-16-7-6-13-8-9-21(19(23)25-2)12-15(13)10-16/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQNQTTWOUOXTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(3-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-nitro-phthalamic acid](/img/structure/B2860320.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860323.png)

![4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2860324.png)

![[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2860333.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2860336.png)